Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol
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Overview
Description
Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol is a complex organic compound with a unique structure that includes multiple fused rings and functional groups. This compound is of significant interest in the fields of organic chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol typically involves multi-step organic synthesis. Key steps may include:
Formation of the core structure: This involves the construction of the fused ring system through cyclization reactions.
Functional group modifications: Introduction of hydroxyl groups and other functional groups through selective reactions such as hydroxylation.
Purification: The final compound is purified using techniques like chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve:
Catalysis: Using catalysts to increase reaction efficiency and yield.
Automation: Employing automated synthesis equipment to streamline the production process.
Quality Control: Implementing rigorous quality control measures to maintain consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes.
Scientific Research Applications
Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects. For example, it may inhibit a key enzyme in a metabolic pathway, leading to reduced production of a particular metabolite.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol include:
Phenanthridine derivatives: Compounds with a similar core structure but different functional groups.
Dioxolane derivatives: Compounds containing the dioxolane ring system.
Pyrrolo derivatives: Compounds with the pyrrolo ring system.
Uniqueness
The uniqueness of this compound lies in its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H17NO4 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
(1R,17R,18R,19R)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol |
InChI |
InChI=1S/C16H17NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h3-5,11,14-16,18-19H,1-2,6-7H2/t11-,14-,15+,16+/m1/s1 |
InChI Key |
XGVJWXAYKUHDOO-FWYOQMDTSA-N |
Isomeric SMILES |
C1CN2CC3=CC4=C(C=C3[C@@H]5[C@@H]2C1=C[C@H]([C@@H]5O)O)OCO4 |
Canonical SMILES |
C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4 |
Origin of Product |
United States |
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